N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-3-2-4-16(13-15)21(29)24-18-9-11-27(12-10-18)22(30)20-14-28(26-25-20)19-7-5-17(23)6-8-19/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGSERBWRKHNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide typically involves the following steps:
Formation of 1H-1,2,3-triazole ring: This is usually achieved through a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with an alkyne in the presence of a copper catalyst.
Attachment of the 4-fluorophenyl group:
Formation of the piperidine ring: This can be synthesized separately and then attached to the 1H-1,2,3-triazole ring via a carbonyl group.
Formation of the benzamide group: The benzamide group is introduced in the final step, completing the synthesis of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often follows similar synthetic routes but is optimized for large-scale production. This may involve continuous flow reactions, the use of more efficient catalysts, and automated processes to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide group.
Reduction: Reduction reactions may occur at the carbonyl groups within the molecule.
Substitution: The fluorophenyl group can be involved in substitution reactions, often via electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles for substitution reactions.
Major Products
Oxidation reactions may produce carboxylic acids or other oxidized forms of the compound.
Reduction reactions may lead to alcohols or amines.
Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives containing the triazole moiety have shown promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | S. aureus | 2 μg/ml |
| Triazole B | E. coli | 4 μg/ml |
| Triazole C | P. aeruginosa | 8 μg/ml |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide . This suggests potential applications in treating inflammatory diseases.
Case Study:
In a study by Li et al., a series of piperidine-based triazoles were synthesized and evaluated for their anti-inflammatory activity. One specific derivative exhibited an IC50 value of 0.86 µM for nitric oxide production, indicating significant anti-inflammatory potential compared to standard drugs .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of triazole derivatives, which can scavenge free radicals and reduce oxidative stress in cells . This property is crucial for developing treatments for oxidative stress-related diseases.
Potential as Antiviral Agents
Emerging research suggests that compounds with a triazole backbone may exhibit antiviral activities against various viruses, including hepatitis C virus (HCV). The mechanism often involves inhibiting viral replication or enhancing host immune responses .
Mechanism of Action
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide exerts its effects by interacting with specific molecular targets. The 1H-1,2,3-triazole ring is known to bind with various biological molecules, potentially inhibiting or activating certain pathways. The exact mechanism involves binding to enzyme active sites or receptor proteins, altering their function.
Comparison with Similar Compounds
Key Observations:
Triazole Derivatives : The target compound and AB668 both utilize the 1,2,3-triazole scaffold for structural rigidity. However, AB668 incorporates an indole-sulfonamide system absent in the target molecule, likely enhancing its kinase inhibitory activity.
Fluorophenyl Substitution : The 4-fluorophenyl group is shared with 4F-iBF and Example 53 . In 4F-iBF, this group modulates opioid receptor binding, whereas in the target compound, it may influence solubility or off-target interactions.
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole ring, a piperidine moiety, and a carbonyl group. The synthesis typically involves multi-step reactions, including cycloaddition and functionalization of the triazole ring. For example, the synthesis of related triazole derivatives has been documented, showcasing methods that yield high purity and significant yields .
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms |
| Piperidine Moiety | A six-membered saturated ring with one nitrogen atom |
| Carbonyl Group | A functional group (C=O) contributing to reactivity |
Anticancer Properties
Recent studies have indicated that derivatives of triazoles exhibit significant anticancer activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. One study reported a triazole derivative that induced apoptosis in breast cancer cells by activating oxidative stress pathways and inhibiting critical signaling pathways such as Notch-AKT .
Case Study: Anticancer Activity Against Breast Cancer
A derivative of the compound was tested on breast cancer cells, demonstrating:
- Cell Proliferation Inhibition : Significant reduction in cell viability.
- Mechanism of Action : Induction of G2/M phase arrest and apoptosis through ROS production.
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. In vitro studies have shown that certain triazole derivatives can inhibit viral replication. For example, compounds with similar structural features demonstrated promising activity against SARS-CoV-2 spike protein with IC50 values around 75 nM .
Table 2: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound appear to be multifaceted:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Oxidative Stress : Increasing reactive oxygen species (ROS) levels leading to cellular damage.
- Inhibition of Viral Proteins : Blocking essential viral proteins necessary for replication.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves condensation of intermediates like 4-fluoroaniline and isocyanides, followed by cyclization and functionalization steps. Key methodological considerations include:
- Reagent selection : Sodium azide for triazole ring formation (critical for regioselectivity) .
- Catalyst optimization : Use of Cu(I) catalysts for click chemistry to ensure high yield (85–90%) and purity .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate intermediates, confirmed by TLC .
- Safety protocols : Handling azides in fume hoods due to explosion risks .
Q. What spectroscopic and crystallographic methods are essential for structural characterization?
- X-ray crystallography : Resolve stereochemistry and confirm triazole-piperidine linkage (mean C–C bond length: 0.004 Å; R factor: 0.056) .
- NMR analysis : and NMR to verify fluorophenyl (δ 7.08–6.84 ppm) and methylbenzamide (δ 2.34 ppm) groups .
- Mass spectrometry : ESI-MS for molecular weight validation (e.g., m/z 488.6 [M+H]+) .
Q. What safety protocols are critical during experimental handling?
- PPE : Gloves, lab coats, and eye protection (GHS classification: acute toxicity, skin corrosion) .
- Ventilation : Avoid aerosol formation during weighing (use local exhaust) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste services .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Q. How to assess stability under varying pH and temperature conditions?
- Degradation studies : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor via HPLC (retention time shifts indicate degradation) .
- Thermal analysis : TGA/DSC to determine decomposition points (>200°C suggests thermal stability) .
- Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation products .
Q. What computational strategies predict binding modes with biological targets?
- Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT) to model triazole-piperidine interactions .
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to assess electronic effects of fluorophenyl groups .
- MD simulations : Run 100 ns trajectories in GROMACS to evaluate protein-ligand complex stability .
Q. How to resolve contradictions in biological assay data?
- Control experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .
- Dose-response curves : Test 10 nM–100 µM ranges to identify non-linear effects .
- Orthogonal assays : Confirm results using SPR (binding affinity) and cell viability assays (MTT) .
Methodological Frameworks
Q. How to integrate theoretical frameworks into mechanistic studies?
- Hypothesis-driven design : Link triazole’s electron-deficient nature to enzyme inhibition (e.g., kinase ATP-binding pockets) .
- Kinetic modeling : Apply Michaelis-Menten equations to quantify inhibition constants () .
- Pathway analysis : Use KEGG or Reactome to map affected signaling cascades post-treatment .
Q. Tables and Data Examples
Q. Example SAR Data
| Analog | R Group | IC50 (nM) | Target |
|---|---|---|---|
| Parent | 4-Fluorophenyl | 50 ± 2 | Kinase X |
| Analog 1 | 4-Chlorophenyl | 120 ± 5 | Kinase X |
| Analog 2 | Piperidine removal | >1000 | Inactive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
